molecular formula C11H16FN B1388392 [(3-Fluoro-4-methylphenyl)methyl](propyl)amine CAS No. 1094378-94-5

[(3-Fluoro-4-methylphenyl)methyl](propyl)amine

Cat. No.: B1388392
CAS No.: 1094378-94-5
M. Wt: 181.25 g/mol
InChI Key: LHVUSMRWAGCOPX-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)methylamine is a versatile compound with the molecular formula C11H16FN and a molecular weight of 181.25 g/mol. This compound is known for its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with propylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

(3-Fluoro-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of (3-Fluoro-4-methylphenyl)methylamine, leading to the formation of various substituted products.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(3-Fluoro-4-methylphenyl)methylamine can be compared with other similar compounds, such as:

    (3-Fluoro-4-methylphenyl)methylamine: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different chemical and biological properties.

    (3-Fluoro-4-methylphenyl)methylamine: Similar to the above compound but with an ethyl group, resulting in intermediate properties between the methyl and propyl derivatives.

    (3-Fluoro-4-methylphenyl)methylamine: This compound has a butyl group, leading to different solubility and reactivity compared to the propyl derivative.

The uniqueness of (3-Fluoro-4-methylphenyl)methylamine lies in its specific combination of the fluoro and methyl groups on the phenyl ring, along with the propylamine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-6-13-8-10-5-4-9(2)11(12)7-10/h4-5,7,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUSMRWAGCOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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